molecular formula C11H10F2N2O B1478436 (1-(2,6-difluorobenzyl)-1H-imidazol-5-yl)methanol CAS No. 2092765-77-8

(1-(2,6-difluorobenzyl)-1H-imidazol-5-yl)methanol

Cat. No. B1478436
CAS RN: 2092765-77-8
M. Wt: 224.21 g/mol
InChI Key: CGTOBDOSTCVQMV-UHFFFAOYSA-N
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Description

“2,6-Difluorobenzyl alcohol” is a chemical compound with the molecular formula C7H6F2O . It has a molecular weight of 144.12 and is commonly used in laboratory chemicals and the synthesis of substances .


Synthesis Analysis

The synthesis of Rufinamide, an antiepileptic drug, involves the reaction of 2,6-difluorobenzyl azide and propiolic acid in a mixture of alcohol and water . Another method involves the use of copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions .


Molecular Structure Analysis

The molecular structure of “2,6-Difluorobenzyl alcohol” can be represented by the InChI code: 1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 .


Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a key step in the synthesis of Rufinamide . This reaction allows for the formation of triazole structures using a reliable, regioselective, and high-yielding process .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Imidazole derivatives have been synthesized and studied for their potential antimicrobial activity. A study by (Maheta, Patel, & Naliapara, 2012) involved the preparation of novel imidazole compounds by condensing specific intermediates with hydroxylamine hydrochloride, demonstrating the versatility of imidazole structures in creating antimicrobial agents.

Chemical Synthesis and Conversion

Imidazole derivatives are integral in the synthesis and conversion of various chemical compounds. For instance, (Ohta, Hayakawa, Nishimura, & Okamoto, 1987) detailed the preparation of (1-Methyl-1H-imidazol-2-yl) methanol derivatives, showcasing their ability to be transformed into carbonyl compounds, illustrating the role of imidazole derivatives in diverse chemical reactions.

Catalysis in Chemical Reactions

Imidazole derivatives play a crucial role in catalysis. A study by (Donthireddy, Mathoor Illam, & Rit, 2020) explored ruthenium(II) complexes with imidazole-based ligands for C-N bond formation via hydrogen-borrowing methodology, underscoring the importance of these compounds in facilitating efficient chemical reactions.

Biomimetic Chelating Ligand Precursors

Certain imidazole derivatives can act as precursors for biomimetic chelating ligands. Research by (Gaynor, McIntyre, & Creutz, 2023) showed that specific imidazole compounds, prepared through a multi-step process, have potential in synthesizing biomimetic chelating ligands, highlighting their application in complex chemical syntheses.

Fluorescent Probes

Imidazole derivatives have applications in developing fluorescent probes. (Wen-yao, 2012) synthesized a compound involving an imidazole derivative that exhibits strong fluorescence when coordinated with Zn2+, demonstrating the potential of imidazole compounds in fluorescence-based applications.

Mechanism of Action

Rufinamide, a triazole derivative, is used as a complementary therapy for seizures associated with Lennox-Gastaut syndrome. The mechanism of action of Rufinamide is supposed to involve the stabilization of the inactive state of sodium channels, thus, adequately closing the ion channels .

Safety and Hazards

“2,6-Difluorobenzyl alcohol” is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1). It is recommended to avoid breathing its dust, to wash skin thoroughly after handling, and to wear protective clothing, eye protection, and face protection .

properties

IUPAC Name

[3-[(2,6-difluorophenyl)methyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O/c12-10-2-1-3-11(13)9(10)5-15-7-14-4-8(15)6-16/h1-4,7,16H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTOBDOSTCVQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=NC=C2CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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